Product packaging for Sigamide(Cat. No.:CAS No. 928789-96-2)

Sigamide

Cat. No.: B1255817
CAS No.: 928789-96-2
M. Wt: 346.5 g/mol
InChI Key: OVKNTNIBDGTNQY-SFHVURJKSA-N
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Description

Historical Context and Discovery of Sigamide

The development of this compound as a prominent organocatalyst is closely associated with the pioneering work of researchers such as Andrei V. Malkov and Pavel Kočovský. Their teams were instrumental in exploring and establishing the catalytic potential of amino acid-derived formamides. This compound, specifically, was developed as a Lewis-basic organocatalyst for the asymmetric reduction of imines using trichlorosilane (B8805176) (Cl3SiH) fishersci.fichemicalbook.com. A seminal publication by Malkov, Vranková, Stončius, and Kočovský in 2009 detailed the scope and limitations of this compound in this asymmetric transformation wikipedia.orgnih.govepa.govwikipedia.orgfishersci.nl. The compound's recognition and importance in synthetic chemistry were further solidified when it became commercially available from suppliers like Aldrich (now Sigma-Aldrich) around 2008 chemicalbook.comuni.luuni.lufishersci.fiwikipedia.org.

Significance of this compound in Organic Synthesis and Catalysis

This compound's primary significance lies in its application as a highly effective Lewis-basic organocatalyst for the asymmetric reduction of imines with trichlorosilane fishersci.fichemicalbook.comwikipedia.orgepa.govwikipedia.orgfishersci.nlwikipedia.orgwikipedia.orgwikidata.orgfishersci.ca. This catalytic system is notable for achieving high enantioselectivity, often reaching up to 97% enantiomeric excess (ee), with remarkably low catalyst loadings (typically 1-5 mol %) at room temperature in toluene (B28343) fishersci.fiwikipedia.orgepa.gov.

The versatility of this compound as a catalyst is demonstrated by its effectiveness across a broad range of substrates. It efficiently catalyzes the reduction of ketimines derived from various aromatic amines, including aniline (B41778) and anisidine, as well as those originating from aromatic, heteroaromatic, conjugated, and even non-aromatic ketones wikipedia.orgepa.gov. Beyond simple reductions, this compound has been successfully applied in the enantioselective synthesis of complex, biologically significant molecules. Notable examples include the enantioselective synthesis of N-acetyl colchinol, a potent anti-cancer agent, and SCH 48461, a compound recognized for its cholesterol-reducing properties fishersci.fiwikipedia.org.

Furthermore, the catalytic method involving this compound can be implemented as a direct, one-pot reductive amination, commencing directly from the corresponding ketone without the need for isolating the imine intermediate fishersci.fi. For reactions involving aldehydes, the process is equally efficient with both primary and secondary amines, utilizing dimethylformamide (DMF) as a Lewis basic catalyst fishersci.fi. The method exhibits excellent chemoselectivity and functional group tolerance, as evidenced by its successful application in the reductive amination of keto aldehydes, where the aldehyde group reacts preferentially fishersci.fi. The experimental simplicity of the this compound-catalyzed reactions makes them particularly well-suited for parallel chemistry, facilitating the rapid generation of diverse libraries of secondary and tertiary amines fishersci.fi.

To enhance catalyst recovery and reusability, various strategies for immobilizing this compound have been explored. These include anchoring the catalyst onto different solid supports such as Merrifield, Wang, TentaGel, and Marshall resins, as well as utilizing gold nanoparticles, block polymethacrylate (B1205211) polymers, and fluorous tags wikipedia.org.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H34N2O2 uni.lu
PubChem CID16107187
CAS Number928789-96-2 uni.lu
Molecular Weight346.51 g/mol uni.lu
IUPAC Name(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide
Melting Point180-186 °C uni.lu
Optical Activity[α]22/D -170°, c = 1 in chloroform uni.lu

Table 2: Representative Catalytic Performance of this compound in Imine Reduction

Substrate TypeReductantCatalyst LoadingEnantioselectivity (ee)Reference
Ketimines (aromatic amines & ketones)Trichlorosilane1-5 mol %≤97% fishersci.fiwikipedia.orgepa.gov
Ketimines (aromatic, heteroaromatic, non-aromatic)Trichlorosilane1-5 mol %≤97% wikipedia.orgepa.gov
Aldehydes (with primary/secondary amines)TrichlorosilaneNot specifiedEfficient fishersci.fi
Keto aldehydesTrichlorosilaneNot specifiedExcellent chemoselectivity fishersci.fi

Overview of Research Trajectories Pertaining to this compound

Research trajectories concerning this compound continue to expand, focusing on broadening its applicability and understanding its mechanistic intricacies. Ongoing efforts involve its utilization in the synthesis of diverse chiral amines, a class of compounds highly valuable in medicinal chemistry and drug discovery chemicalbook.comnih.gov. Future applications are anticipated to include advanced synthetic methodologies such as click chemistry and isotopic labeling, as well as further exploration of its functional group tolerance chemicalbook.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34N2O2 B1255817 Sigamide CAS No. 928789-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKNTNIBDGTNQY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582957
Record name N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928789-96-2
Record name N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 928789-96-2
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Synthetic Strategies and Methodologies for Sigamide and Its Analogues

Enantioselective Synthesis of Sigamide

The enantioselective synthesis of this compound, a chiral formamide (B127407) catalyst, is fundamentally a chiral pool synthesis. This approach utilizes readily available, enantiomerically pure starting materials, in this case, natural amino acids, to impart chirality to the final molecule. The primary goal is the efficient construction of the this compound structure while preserving the stereochemical integrity of the original chiral center.

Development of Chiral Catalysts Derived from Amino Acids

This compound belongs to a well-established class of Lewis-basic organocatalysts derived from N-methyl amino acids. researchgate.netresearchgate.net The development of these catalysts stems from the utility of amino acids as versatile chiral building blocks. Their rigid stereochemical framework is ideal for inducing asymmetry in chemical reactions. In the structure of this compound, the L-valine-derived backbone creates a defined chiral environment, while the formamide group functions as the active Lewis basic site responsible for activating reagents like trichlorosilane (B8805176). researchgate.net The combination of the chiral scaffold and the catalytic functional group allows for precise stereocontrol in asymmetric transformations. The modular nature of these catalysts, allowing for variation in the amino acid component, has been a key driver in their development.

Optimization of Reaction Conditions for High Enantioselectivity

The synthesis of this compound from its parent amino acid, L-valine, involves several key transformations, each requiring careful optimization to maximize yield and prevent racemization. A typical synthetic sequence involves N-methylation of the amino acid, followed by coupling and formylation steps. The optimization of these reaction conditions is critical for an efficient synthesis.

Key parameters that are typically optimized include the choice of reagents, solvents, temperature, and reaction time. For instance, in the N-methylation step, the choice of methylating agent and base can significantly impact the reaction's efficiency and selectivity, minimizing over-methylation. Similarly, the conditions for amide bond formation are selected to ensure high coupling efficiency without compromising the stereocenter.

Table 1: Representative Optimization for a Key Synthetic Intermediate This table illustrates a typical optimization process for an amide coupling step in the synthesis of a this compound precursor.

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1HBTUDIPEADMF251285
2HATUDIPEADMF251292
3EDC/HOBtNMMDCM0 to 251878
4HATUCollidineTHF251288
5HATUDIPEAMeCN251091

This is a representative table based on common synthetic methodologies.

Substrate Scope and Limitations in Asymmetric Reduction Applications

In the context of synthesizing this compound and its analogues, the "substrate" refers to the starting amino acid. The synthetic route has been successfully applied to a range of amino acids to generate a library of related catalysts. This allows for the systematic study of how the steric and electronic properties of the amino acid side chain influence the catalytic efficacy of the resulting formamide.

The scope generally includes simple aliphatic amino acids like alanine, leucine, and isoleucine. However, limitations can arise with certain substrates. Amino acids with bulky side chains, such as tert-leucine, may lead to lower reaction yields due to steric hindrance in the coupling steps. Furthermore, amino acids containing reactive functional groups in their side chains (e.g., the hydroxyl group of serine or the carboxylic acid of aspartic acid) require appropriate protecting group strategies to prevent unwanted side reactions during the synthesis.

Table 2: Substrate Scope for the Synthesis of this compound Analogues

Starting Amino AcidR-GroupRelative YieldKey Challenge
L-Valine-CH(CH₃)₂HighNone
L-Alanine-CH₃HighNone
L-Leucine-CH₂CH(CH₃)₂HighNone
L-Phenylalanine-CH₂PhHighPotential for arene interactions
L-tert-Leucine-C(CH₃)₃ModerateSteric hindrance
L-Serine-CH₂OHRequires ProtectionSide-chain reactivity

This table illustrates the general applicability of the synthetic route to various amino acids.

Synthesis of this compound Derivatives and Analogues

The development of this compound derivatives and analogues is driven by the desire to fine-tune the catalyst's properties, such as its reactivity, enantioselectivity, and solubility, or to immobilize it on a solid support for easier recovery and reuse.

Rational Design of Modified this compound Structures

Rational design involves making targeted structural modifications based on a mechanistic understanding of the catalyst's function. taylorandfrancis.com For this compound-type catalysts, modifications are typically aimed at altering the steric bulk or electronic properties of the molecule to enhance its interaction with the substrate in the transition state.

One prominent example is the modification of the aryl group attached to the valine core. Replacing a less bulky methyl substituent with a more sterically demanding tert-butyl group led to the development of a highly effective catalyst known as "this compound 10". researchgate.net This modification creates a more defined chiral pocket, leading to improved enantioselectivity in the reactions it catalyzes. Other rational design strategies include altering the N-alkyl group (e.g., replacing N-methyl with N-ethyl) or introducing electron-donating or electron-withdrawing groups on the aromatic ring to modulate the Lewis basicity of the formamide oxygen.

Synthetic Routes to Novel this compound Scaffold Variants

A key example of a scaffold variant is the immobilization of the this compound core onto a soluble or insoluble support. For instance, the N-methylvaline-derived formamide has been successfully anchored to a soluble dendron. researchgate.net This approach facilitates catalyst recovery through methods like precipitation while maintaining the homogeneous nature of the catalysis, which can prevent the diffusion issues sometimes seen with solid-supported catalysts. researchgate.net The synthetic route to such a variant involves preparing a this compound analogue with a suitable linker functional group (e.g., an alkyne or azide) that can then be attached to the dendron scaffold using highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Exploration of Diverse Functional Group Incorporations

The development of this compound analogues has been a key area of research, focusing on the incorporation of functional groups that facilitate catalyst separation and recycling without compromising its high efficiency and enantioselectivity. organic-chemistry.org These modifications address the practical challenges of using homogeneous catalysts in large-scale synthesis.

Key strategies for functional group incorporation include:

Immobilization on Solid Supports: Analogues of this compound have been immobilized on various solid supports, such as Merrifield, Wang, TentaGel, and Marshall resins. rsc.org This heterogenization allows for straightforward catalyst recovery through simple filtration, separating it from the reaction mixture.

Fluorous Tagging: A fluorous tag, a perfluoroalkyl chain, has been appended to the this compound structure. rsc.orgorganic-chemistry.org This modification allows for the catalyst to be separated from the non-fluorinated product and reagents using fluorous solid-phase extraction (F-SPE). This technique maintains the advantages of homogeneous catalysis (high reactivity and selectivity) while enabling easy purification. organic-chemistry.org

Dendron Anchoring: this compound has been anchored to soluble dendrons. researchgate.net This approach increases the molecular weight of the catalyst, enabling its separation by precipitation or membrane filtration, while it remains soluble in the reaction medium. researchgate.net

Nanoparticle Functionalization: Gold nanoparticles have been functionalized with a valine-derived formamide similar to this compound. researchgate.net This method simplifies the recovery and separation of the catalyst from the product, as the nanoparticles can be easily removed and recycled by precipitation. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are central to the application and development of this compound and its analogues. As a metal-free organocatalyst, this compound offers an environmentally friendlier alternative to many transition-metal catalysts, which can be toxic, costly, and lead to metal contamination in the final products. organic-chemistry.org The focus of green chemistry in this context is less on the synthesis of the catalyst itself and more on the environmental performance of the reactions it facilitates.

Development of Environmentally Benign Reaction Conditions

Reactions catalyzed by this compound are noted for proceeding under mild and environmentally conscious conditions. The enantioselective reduction of ketimines using this compound typically occurs at room temperature, which reduces the energy consumption associated with heating reactions. researchgate.netorganic-chemistry.org The catalyst loading can be low, often between 1-5 mol%, minimizing the amount of catalyst required. researchgate.net

Catalyst Recovery and Reusability Studies

A significant focus of green chemistry is the reduction of waste, which makes catalyst reusability a critical goal. rsc.org As a homogeneous catalyst, this compound's primary drawback is the difficulty of separating it from the reaction product. To overcome this, various analogues have been specifically designed for enhanced recovery and reuse, as detailed in section 2.2.3.

Studies have shown that these modified catalysts can be successfully recovered and reused multiple times without a significant loss of activity or enantioselectivity. scispace.com For instance, dendron-anchored this compound analogues have been recovered and reused, simplifying the isolation procedure. researchgate.net Similarly, fluorous-tagged versions have been developed specifically to allow for catalyst recycling. organic-chemistry.org The functionalization of gold nanoparticles with a this compound-like structure also allows the catalyst to be readily removed and recycled. researchgate.net

Recovery StrategyDescriptionAdvantageReference
Immobilization on ResinsThe catalyst is covalently bonded to a solid polymer support (e.g., Merrifield resin).Easy separation from the reaction mixture by simple filtration. rsc.org
Fluorous TaggingA perfluoroalkyl chain is attached to the catalyst molecule.Allows for separation using fluorous solid-phase extraction (F-SPE) while maintaining homogeneity during the reaction. rsc.orgorganic-chemistry.org
Dendron AnchoringThe catalyst is attached to a large, soluble dendritic polymer.Catalyst remains in solution during reaction but can be separated by precipitation or nanofiltration. researchgate.net
Nanoparticle FunctionalizationThe catalyst is attached to the surface of gold nanoparticles.Simplifies recovery through precipitation of the nanoparticles. researchgate.net

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. core.ac.uk The reactions catalyzed by this compound, such as the hydrosilylation of imines, are primarily addition reactions. unimi.it These types of reactions are inherently atom-economical because all, or nearly all, atoms of the reactants are found in the product, generating little to no waste. nih.govacs.org

For example, the direct reductive amination of ketones, which can be performed as a one-pot reaction using the this compound catalyst, combines a ketone, an amine, and a reducing agent to form the final amine product with water as the only significant byproduct. This high degree of atom economy contrasts sharply with less efficient synthetic methods that may require stoichiometric reagents or generate substantial waste streams. unimi.it By promoting highly efficient and selective transformations, the use of this compound minimizes waste at the molecular level, aligning with the goals of sustainable chemical synthesis. nih.govacs.org

Mechanistic Investigations of Sigamide Mediated Reactions

Understanding the Lewis Basicity and Chiral Recognition of Sigamide

This compound functions primarily as a Lewis-basic organocatalyst, a characteristic crucial for its role in activating electrophilic reagents fishersci.calabsolu.cafishersci.fi. The Lewis basicity of this compound, stemming from its formamide (B127407) nitrogen, enables it to coordinate with and activate Lewis acidic substrates, thereby facilitating subsequent reactions fishersci.calabsolu.ca. This activation is a cornerstone of its catalytic cycle, particularly in the reduction of imines.

Beyond its Lewis basicity, the chiral nature of this compound is paramount for achieving enantioselective transformations. As an amino acid-derived compound, this compound possesses inherent chirality, which is transferred to the reaction products during catalysis fishersci.calabsolu.ca. Chiral recognition, in the context of asymmetric catalysis, refers to the ability of a chiral catalyst to differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other uni.luwikipedia.org. The valine-derived scaffold within this compound is specifically noted for its role in achieving high enantioselectivity, indicating that the steric and electronic environment created by this chiral backbone is critical for effective chiral recognition and induction labsolu.ca. The success of chiral separation often hinges on the subtle energy differences between transient diastereomeric complexes formed between the chiral catalyst and the enantiomeric analytes.

Detailed Reaction Mechanisms of this compound-Catalyzed Transformations

The catalytic prowess of this compound is best understood through detailed mechanistic studies, which reveal the intricate steps involved in substrate activation, bond formation, and stereochemical control.

Transition State Analysis and Stereochemical Control

Transition state analysis is fundamental to elucidating the origin of chiral induction in asymmetric catalysis, as the stereodetermining transition state exerts perennial control over the stereochemical outcome uni.lu. For this compound-catalyzed reactions, an "open transition model" has been proposed for the reductive step in the asymmetric reduction of imines. This model suggests a specific arrangement of the reacting species and the catalyst in the highest energy point of the reaction pathway, which dictates the enantiomeric excess of the product.

The stereochemical control exerted by this compound is intricately linked to the relative stabilization of one transition state over another, favoring the formation of the predominant stereoisomer uni.lu. While steric factors are often emphasized, non-covalent interactions, such as hydrogen bonding, also play a crucial role in stereocontrolling transition states in asymmetric catalysis uni.lu. The transfer of chiral information from the this compound catalyst to the product is believed to occur through a series of non-covalent interactions between the catalyst and the substrate within the chiral environment provided by this compound uni.lu.

Role of Silicon Reagents in this compound Catalysis

Silicon reagents are indispensable partners in many this compound-catalyzed transformations, particularly in the asymmetric reduction of imines. Trichlorosilane (B8805176) (Cl₃SiH) is a prominent example, serving as the reducing agent in these reactions fishersci.calabsolu.ca. This compound acts as a Lewis base to activate trichlorosilane, thereby enhancing its reactivity towards the imine substrate fishersci.fi.

Kinetic Studies and Rate-Determining Steps

By analyzing reaction rates under varying conditions, researchers can deduce the order of the reaction with respect to each reactant and the catalyst, thereby gaining clues about the composition of the transition state of the RDS. The degree of rate control (DRC) is a mathematical approach used in catalysis research to identify the rate-controlling transition states and intermediates, whose energies, if altered, would significantly impact the net reaction rate. While specific kinetic data for this compound-catalyzed reactions are often embedded within broader mechanistic studies, the principles of kinetic analysis are universally applied to determine the rate-limiting steps and the factors influencing them.

Computational Approaches to Elucidate Catalytic Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the complexities of catalytic mechanisms, offering insights that complement experimental observations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely employed in computational mechanistic investigations of organic and organometallic catalytic systems. DFT allows for the calculation of molecular structures, reaction energies, and barrier heights, providing a detailed picture of the potential energy surface of a reaction. This is crucial for understanding the activity and selectivity of catalysts and for elucidating reaction mechanisms at a molecular level.

In the context of this compound catalysis, DFT calculations can be used to:

Predict and analyze transition states: DFT can accurately model the geometries and energies of transition states, offering insights into the stereochemical control and the origin of enantioselectivity uni.lu. The ability of DFT to capture non-covalent interactions in transition states is particularly valuable for understanding chiral induction uni.lu.

Elucidate reaction pathways: By mapping out the energy profile of a reaction, DFT can identify key intermediates and the turnover-frequency determining steps within the catalytic cycle. This helps to rationalize experimental observations and propose plausible mechanistic models.

Investigate the role of specific interactions: DFT can probe the nature of interactions between the catalyst, substrate, and reagents, such as the activation of silicon reagents by this compound, and how these interactions influence reactivity and selectivity.

The application of DFT in catalysis research has significantly advanced the understanding and design of catalytic systems, including those involving organocatalysts like this compound.

Molecular Dynamics (MD) Simulations of Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations are computational techniques used to observe the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of molecular systems. In the context of catalysis, MD simulations are invaluable for exploring the conformational landscape of catalysts and substrates, characterizing their binding modes, and identifying key non-covalent interactions that govern substrate recognition and activation. Such simulations can reveal how a catalyst like this compound approaches and interacts with its substrate (e.g., ketimines) and co-reagents (e.g., trichlorosilane) in a dynamic environment, including the influence of solvent molecules.

While the provided literature highlights this compound's efficacy as an organocatalyst and mentions mechanistic investigations fishersci.ca, explicit detailed molecular dynamics simulations focusing solely on this compound's catalyst-substrate interactions were not specifically detailed in the available search results. However, MD simulations would typically be employed to:

Probe Binding Affinity and Specificity: Quantify the strength and nature of interactions between this compound and various ketimine substrates, identifying optimal binding orientations.

Map Conformational Changes: Track the flexibility and conformational adjustments of both the catalyst and substrate upon binding, which can be critical for achieving the correct geometry for reaction.

Identify Pre-catalytic Complexes: Visualize the formation of transient complexes between this compound, the ketimine, and trichlorosilane prior to the rate-determining step, providing a dynamic picture of the reaction initiation.

Investigate Solvent Effects: Understand how the solvent environment influences the catalyst's conformation and its interactions with reactants, potentially impacting reactivity and selectivity.

The insights gained from MD simulations could complement quantum mechanical studies by providing a more comprehensive dynamic picture of the catalytic cycle, particularly in understanding the initial recognition and binding events.

Quantum Mechanical (QM) and QM/MM Hybrid Methods

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT), are essential for accurately describing the electronic structure, bond breaking and forming processes, and transition states of chemical reactions. For this compound, DFT mechanistic studies have been instrumental in elucidating its role in the asymmetric reduction of ketimines with trichlorosilane fishersci.ca. These studies indicated that the catalyst not only coordinates to trichlorosilane but also acts as a proton donor in the crucial transition structure fishersci.ca. The importance of the acidic NH proton of the secondary amide group in this compound, which is capable of binding to the basic nitrogen of the reacting imine, has been computationally demonstrated fishersci.ca. This dual activation model, involving both coordination and proton donation, is a key finding from QM investigations.

For larger and more complex systems, Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods are employed. QM/MM approaches combine the accuracy of QM calculations for the chemically reactive region with the computational efficiency of classical molecular mechanics (MM) for the surrounding environment. This allows for the study of chemical reactions within a realistic condensed-phase environment, such as in solution or within an enzyme active site, by treating the critical bond-breaking and bond-forming regions with high-level QM theory while describing the bulk environment with a less computationally intensive MM force field.

While specific QM/MM studies explicitly on this compound were not detailed in the provided information, the principles of QM/MM would be highly relevant for:

Refining Transition State Structures: Accurately calculating the energy and geometry of transition states for the imine reduction, considering the influence of the surrounding solvent molecules or any potential supramolecular assemblies.

Quantifying Activation Barriers: Determining precise activation energies for different reaction pathways, thereby predicting reaction rates and selectivities.

Elucidating Proton Transfer Pathways: Investigating the precise mechanism of proton transfer from this compound's amide proton to the imine, including the role of any intermediate species or solvent participation.

Understanding Stereoselectivity: Analyzing the energetic differences between competing enantioselective pathways to explain the high enantioselectivity observed with this compound.

The DFT studies on this compound have provided fundamental insights into its catalytic mechanism, particularly highlighting the dual role of coordination and proton donation fishersci.ca. This demonstrates the power of QM methods in unraveling the intricate details of organocatalytic processes.

Preclinical Biological and Pharmacological Investigations Excluding Human Clinical Data

In Vitro Studies of Sigamide Derivatives

In vitro studies are conducted outside of living organisms, typically using cells or biochemical components, to explore the fundamental mechanisms of action of a compound allucent.comnih.gov. These studies are crucial for initial screening, target identification, and understanding cellular responses.

Cellular models are widely employed in preclinical research to investigate the mechanistic effects of compounds at a cellular level nih.govbiorxiv.org. These models can range from immortalized cell lines to primary cells and induced pluripotent stem cell (iPSC)-derived cells, offering a controlled environment to study specific biological processes or disease phenotypes nuvisan.com. While such models are integral for understanding how a compound might modulate cellular functions, specific studies detailing the mechanistic exploration of this compound or its derivatives in cellular models for therapeutic purposes were not found in the available literature. Research mentioning this compound in a cellular context primarily relates to its catalytic role in synthesizing compounds that may then be studied in biological assays mdpi.com.

Target identification involves uncovering proteins, genes, or pathways that play a crucial role in disease mechanisms and could potentially be modulated by a therapeutic agent nuvisan.comsartorius.comtechnologynetworks.com. Target validation then confirms that modulating this identified target will yield the desired therapeutic effect sartorius.comsigmaaldrich.com. This process often utilizes advanced technologies such as genomics, proteomics, and bioinformatics nuvisan.comsartorius.com. Despite the general importance of this step in drug discovery, specific information on the identification and validation of biological targets for this compound as a therapeutic compound was not identified.

Understanding how a compound modulates specific cellular pathways is fundamental to elucidating its mechanism of action nih.gov. This involves observing changes in signaling cascades, gene expression, or protein activity in response to compound exposure nih.gov. While the concept of cellular pathway modulation is central to pharmacological investigations, no specific data on this compound analogues directly modulating cellular pathways for therapeutic benefit were found.

High-throughput screening (HTS) is an automated process used to rapidly test large libraries of chemical compounds against specific biological targets or cellular assays to identify potential "hits" or "leads" with desired biological activities bmglabtech.commdpi.comnih.govwikipedia.org. This method accelerates the initial phase of drug discovery by efficiently characterizing a diverse range of compounds bmglabtech.comnih.gov. While HTS is a common practice in preclinical development, no specific high-throughput screening data for this compound demonstrating its biological activity as a therapeutic agent were identified.

In Vivo Preclinical Models (non-human, non-clinical trial)

In vivo preclinical models, typically involving animal models, are used to assess the pharmacodynamic and pharmacokinetic properties of a compound within a living system allucent.comals.netfda.govnih.govchampionsoncology.com. These studies provide crucial insights into how a compound behaves in a complex biological environment, including its absorption, distribution, metabolism, and excretion (ADME) biogem.itals.net.

Pharmacodynamic (PD) studies in animal models aim to understand the effects of a drug on the body, including its mechanism of action, the magnitude of its effect, and the duration of its action allucent.comals.netnih.gov. These studies are essential for optimizing dose selection and providing information on efficacy allucent.comals.net. Common animal models include rodents (e.g., mice and rats), which are used to mimic human diseases or physiological conditions nih.govchampionsoncology.comcrownbio.comnih.govnih.gov. Despite the general application of pharmacodynamic studies in preclinical drug development, no specific findings or data tables detailing the pharmacodynamic effects of this compound in animal models were identified in the conducted searches.

Exploration of In Vivo Biological Responses

Based on the current scientific literature, specific data detailing the direct in vivo biological responses of this compound as a standalone compound have not been extensively reported. Research primarily highlights its application as a Lewis-basic catalyst in the enantioselective reduction of imines, a process utilized in the synthesis of other potentially bioactive compounds. nuvisan.comscispace.comuci.edusigmaaldrich.commdpi.com There are no detailed research findings or data tables available that specifically explore this compound's direct effects on biological systems within living organisms.

Mechanistic Insights from In Vivo Investigations

Given the absence of detailed reports on this compound's direct in vivo biological responses, mechanistic insights derived from such investigations are not available in the current literature. The mechanistic discussions surrounding this compound primarily pertain to its catalytic action in chemical transformations, elucidating how it facilitates the stereoseoselective reduction of imines. nuvisan.comscispace.comsigmaaldrich.commdpi.com These mechanisms describe the chemical interactions and pathways involved in its role as an organocatalyst, rather than its direct pharmacological or biological effects within a living system.

Advanced Analytical Methodologies for Sigamide Research

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are fundamental tools in organic chemistry, offering detailed information about the molecular structure, functional groups, and electronic properties of compounds. Their non-destructive nature and high sensitivity make them ideal for characterizing complex molecules such as Sigamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Biosynthetic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-level insights into the structure and dynamics of molecules dkfz.decas.czyoutube.com. It is based on the magnetic properties of atomic nuclei and their interaction with an external magnetic field, yielding spectra rich in information about the chemical environment of various atoms within a molecule cas.czyoutube.comyoutube.com.

In this compound research, NMR spectroscopy has been extensively utilized, particularly for monitoring chemical reactions and assessing the efficiency and selectivity of catalytic processes where this compound acts as an organocatalyst unimi.itunimi.itrsc.orgacs.org. For instance, 1H NMR has been employed to monitor gold-catalyzed reactions, with yields determined by comparing signal integrals against an internal standard like 1,1,2,2-tetrachloroethane (B165197) acs.org. This allows researchers to track the conversion of reactants to products over time and to quantify the yield of desired compounds rsc.orgacs.org. Studies have reported the use of 1H NMR to observe reaction progress, noting that in some cases, only a single set of signals was observed for a product, indicating high stereoselectivity unimi.itrsc.org.

While direct detailed findings on this compound's biosynthetic pathway elucidation via NMR are not explicitly detailed in the provided search results, NMR spectroscopy, especially 13C NMR, is a crucial technique for elucidating biosynthetic pathways of natural products by tracking the incorporation of isotopically labeled precursors nih.gov. This capability is generally applicable to understanding the formation of complex molecules.

Illustrative NMR Data for this compound Characterization

Parameter Typical Information Obtained for this compound
1H NMR Chemical Shifts Proton environments, connectivity, stereochemistry (e.g., δ values for amide N-H, aromatic protons, methyl and tert-butyl groups, chiral center proton)
13C NMR Chemical Shifts Carbon skeleton, functional groups (e.g., δ values for carbonyl carbons, aromatic carbons, alkyl carbons)
Coupling Constants (J values) Connectivity and spatial relationships between coupled nuclei
Integration Relative number of protons in different environments, used for purity and reaction conversion quantification rsc.orgacs.org

Mass Spectrometry (MS) for Metabolite Profiling and Reaction Monitoring

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation liverpool.ac.ukmsu.edu. It is highly sensitive and can be used to analyze complex mixtures msu.edu.

In the context of this compound research, MS is valuable for reaction monitoring, allowing chemists to identify reaction intermediates, products, and by-products acs.org. By analyzing the molecular ions and characteristic fragmentation patterns, researchers can confirm the formation of the desired this compound derivatives or products synthesized using this compound as a catalyst. MS is also a cornerstone of metabolite profiling, which aims to identify and quantify small molecules (metabolites) within biological systems nih.govnih.gov. While the provided information does not detail specific metabolite profiling studies of this compound itself in biological systems, the general application of MS in this field is well-established, enabling the evaluation of metabolic effects and the identification of novel substrates nih.gov.

Illustrative Mass Spectrometry Data for this compound and Derivatives

Parameter Typical Information Obtained for this compound
Molecular Ion ([M+H]+ or [M-H]-) Confirmation of molecular weight (e.g., this compound: 346.51 g/mol ) sigmaaldrich.com
Fragmentation Pattern Structural information from characteristic bond cleavages, aiding in the identification of the specific isomer or derivative
High-Resolution MS Precise elemental composition determination

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that helps identify functional groups present in a compound mdpi.comspectroscopyonline.comspectroscopyonline.comnih.gov. Different functional groups absorb IR radiation at specific wavenumbers, making it a valuable tool for structural characterization and confirming the presence of key moieties like amide bonds in this compound spectroscopyonline.comspectroscopyonline.comnih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.comresearchgate.netwepub.org. This technique is particularly useful for detecting chromophores (groups that absorb UV or visible light) and for quantitative analysis, such as determining the concentration and purity of a compound technologynetworks.comresearchgate.netwepub.org. Shifts in peak absorbance wavelengths can also indicate structural changes technologynetworks.com. For this compound, with its aromatic ring and amide functionalities, UV-Vis spectroscopy can be used to assess its purity and concentration in solutions researchgate.netwepub.org.

Illustrative Spectroscopic Data for this compound

Technique Functional Group / Feature Expected Wavenumber/Wavelength Range
IR Spectroscopy Amide I (C=O stretch) 1630-1680 cm⁻¹ (secondary amide) spectroscopyonline.com
Amide II (N-H bend) 1510-1570 cm⁻¹ (secondary amide) spectroscopyonline.com
N-H stretch 3170-3370 cm⁻¹ (secondary amide) spectroscopyonline.com
Aromatic C-H stretch ~3030 cm⁻¹
Aliphatic C-H stretch 2850-2970 cm⁻¹
UV-Vis Spectroscopy Aromatic π–π* transitions 200-300 nm (depending on substitution) technologynetworks.comresearchgate.net

Chromatographic Separations and Purification in Research Settings

Chromatographic techniques are essential for separating components of a mixture, purifying target compounds, and monitoring the progress of chemical reactions. These methods are crucial for isolating this compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture iapc-obp.com. It is particularly effective for non-volatile or thermally unstable compounds and is critical for assessing the purity of synthesized compounds rsc.orgiapc-obp.com. Chiral HPLC, a specialized form, is used to separate enantiomers, which is highly relevant for a chiral compound like this compound iapc-obp.com.

In this compound research, HPLC has been employed for purity analysis and for monitoring the enantiomeric excess (e.e.) of products obtained from reactions catalyzed by this compound unimi.itiapc-obp.com. For example, studies have used HPLC to analyze reaction products, sometimes observing only a single peak, even after attempting various conditions, which suggests high purity or enantiomeric selectivity unimi.it. HPLC's ability to provide quantitative data on the composition of reaction mixtures makes it an invaluable tool for optimizing synthesis parameters and ensuring the quality of the final product.

Illustrative HPLC Data for this compound Analysis

Parameter Typical Information Obtained for this compound
Retention Time Compound identification (compared to standards)
Peak Area/Height Quantification of this compound and impurities/by-products, purity assessment
Enantiomeric Excess (e.e.) Determination of the ratio of enantiomers in chiral separations unimi.itiapc-obp.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition researchgate.netdrawellanalytical.com. It is frequently coupled with mass spectrometry (GC-MS) for enhanced identification capabilities nih.govresearchgate.netnih.gov. GC is particularly useful for the analysis of volatile products, residual solvents, and impurities in chemical synthesis researchgate.netdrawellanalytical.comsyft.com.

While this compound itself may not be highly volatile, GC is relevant in its research for analyzing volatile components involved in or produced during its synthesis or catalytic reactions acs.orgresearchgate.net. For instance, GC analysis has been used in conjunction with NMR to monitor the conversion of chloroalkynes in reactions where this compound is a catalyst, and to identify reaction products, including imines and enamines acs.org. This allows for comprehensive monitoring of reaction pathways and the identification of any volatile by-products or unreacted starting materials acs.orgresearchgate.net.

Illustrative GC Data for Volatile Components in this compound Synthesis

Parameter Typical Information Obtained for Volatile Components
Retention Time Identification of volatile reactants, solvents, or by-products
Peak Area/Height Quantification of volatile components
Chromatographic Resolution Separation of complex mixtures of volatile compounds

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are indispensable tools in the comprehensive research and characterization of complex chemical compounds such as this compound. These techniques offer high sensitivity, selectivity, and the ability to analyze complex mixtures, making them crucial for various stages of chemical synthesis, purity assessment, and mechanistic studies.

In the context of this compound research, LC-MS/MS plays a vital role in the precise identification and quantification of the compound itself, as well as its related substances, impurities, or reaction products. High-resolution mass spectrometry (HRMS), often performed using LC/MS/MS systems like the AB SCIEX TripleTOF 5600, is employed for accurate mass determination and elemental composition verification of synthesized compounds, including those where this compound acts as a catalyst or is a component acs.orgacs.org. This level of detail is critical for confirming the molecular identity and purity of this compound and its derivatives.

While specific experimental LC-MS/MS data for this compound itself (e.g., chromatograms, detailed fragmentation pathways) are not extensively detailed in publicly available snippets, predictive data from computational models provide insights into its expected mass spectrometric behavior. For this compound (C21H34N2O2), with a monoisotopic mass of 346.26202 Da, predicted collision cross-section (CCS) values for various adducts are available, which are crucial for ion mobility-mass spectrometry applications and for enhancing compound identification confidence uni.lunih.gov. These predicted values serve as a reference for experimental validation and can aid in method development for LC-MS/MS analysis.

Detailed Research Findings and Data

Research involving this compound often relies on LC-MS/MS for the characterization of synthesized products and intermediates. For instance, in studies of gold(I)-catalyzed synthesis of α-chloromethylketimines, HRMS (+ESI) analyses were routinely performed using LC/MS/MS systems to confirm the molecular formula and exact mass of the products acs.orgacs.org. This ensures the structural integrity of the compounds produced in reactions catalyzed by or related to this compound.

The predicted mass spectrometry data for this compound (CID 16107187) provides a foundational understanding for its detection and characterization using MS-based techniques.

Table 1: Predicted Mass Spectrometry Data for this compound (C21H34N2O2) uni.lunih.gov

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+347.26930186.4
[M+Na]+369.25124189.8
[M-H]-345.25474190.9
[M+NH4]+364.29584200.3
[M+K]+385.22518189.2
[M+H-H2O]+329.25928179.9
[M+HCOO]-391.26022204.3
[M+CH3COO]-405.27587226.7
[M+Na-2H]-367.23669185.5
[M]+346.26147189.7
[M]-346.26257189.7

These predicted values are crucial for setting up targeted MS/MS experiments, allowing for the selection of appropriate precursor ions and expected fragment ions for highly specific and sensitive detection of this compound in complex matrices. The collision cross-section values further enhance the analytical capabilities by providing an additional dimension for distinguishing isobaric compounds.

Biosynthesis and Metabolic Pathways of Sigamide if Naturally Occurring

Identification of Precursors and Enzymatic Steps in Biosynthesis

As Sigamide is a synthetic chemical compound, there are no naturally occurring biological precursors or enzymatic steps involved in its formation within a living system. Its production is achieved through chemical synthesis routes in a laboratory or industrial setting, utilizing specific reagents and controlled reaction conditions, rather than biological machinery scbt.comlookchem.comacs.orgnih.govcsic.esacs.orgacs.orgresearchgate.netresearchgate.netgoogle.comnih.govacs.orgresearchgate.netgla.ac.uk. Therefore, this section is not applicable to this compound.

Genetic and Genomic Approaches to Pathway Elucidation

Given that this compound is a synthetic molecule and not a product of natural biological processes, genetic and genomic approaches are not employed for its "pathway elucidation." These methodologies are typically used to identify and understand the genes and enzymes responsible for the biosynthesis of natural products in organisms nih.govsmpdb.canih.govkegg.jpnih.govcam.ac.ukgenome.jp. Since this compound lacks a natural biological origin, there are no genetic or genomic blueprints governing its formation. Therefore, this section is not applicable to this compound.

Regulation of this compound Biosynthesis

Future Directions and Emerging Research Avenues for Sigamide

Development of Next-Generation Sigamide Catalysts

Future research aims to develop next-generation this compound catalysts with enhanced activity, selectivity, and recyclability. Current investigations suggest that modifications to the this compound structure, particularly within its L-valine-based framework, can lead to improved catalytic performance researchgate.net. For instance, other L-valine derivatives have shown comparable or even higher activities and enantioselectivities (up to 91% ee) compared to this compound in the asymmetric hydrosilylation of imines researchgate.net.

One promising direction involves the incorporation of this compound or its derivatives into heterogeneous catalytic systems. Research has demonstrated the successful functionalization of gold nanoparticles with valine-derived formamides, creating effective homogeneous catalysts that simplify recovery and separation from the reaction product, enabling catalyst recycling through precipitation researchgate.net. This approach could significantly improve the sustainability and economic viability of this compound-catalyzed reactions. Further efforts may focus on:

Structural Modifications: Designing new this compound analogues by modifying the bulky tert-butylphenyl group or the formyl-N-methylamino moiety to fine-tune steric and electronic properties, potentially leading to higher enantioselectivities or expanded substrate scope.

Immobilization Techniques: Exploring various immobilization strategies, such as covalent bonding to solid supports or encapsulation within porous materials, to facilitate catalyst separation and reuse without compromising catalytic activity or selectivity.

Flow Chemistry Applications: Developing this compound-based catalysts suitable for continuous flow reactors, enabling more efficient and scalable synthetic processes.

Table 1: Comparative Enantioselectivity of this compound and Related Catalysts in Imine Reduction

Catalyst TypeEnantioselectivity (ee)Catalyst Loading (mol%)Reaction Conditions (Typical)Reference
This compound (S)-23≤ 97%1-5Room temperature, toluene (B28343) researchgate.net
Other L-valine derivatives (e.g., catalysts 11, 12)Up to 91%Not specifiedNot specified researchgate.net
Gold nanoparticle-functionalized valine-derived formamide (B127407)≤ 84%Not specifiedToluene researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Design and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the design and optimization of chemical compounds and catalysts, including this compound sigmachinelearning.comarxiv.orgresearchgate.netyoutube.comroutledge.com. While specific applications to this compound are not yet widely reported, the general principles of AI/ML in chemical design offer a clear path for future research.

AI and ML algorithms can process vast datasets of chemical structures, reaction conditions, and performance metrics to identify complex relationships and predict optimal designs arxiv.orgyoutube.comroutledge.com. For this compound, this could involve:

Predictive Modeling: Developing ML models to predict the enantioselectivity and yield of this compound-catalyzed reactions based on structural variations of the catalyst and the substrate, as well as reaction parameters.

High-Throughput Screening and Virtual Libraries: Utilizing AI to virtually screen vast libraries of potential this compound derivatives, identifying promising candidates for experimental synthesis and testing, thereby accelerating the discovery process schrodinger.com.

Reaction Optimization: Employing ML algorithms to optimize reaction conditions (e.g., temperature, solvent, concentration, catalyst loading) for this compound-mediated transformations, leading to improved efficiency and sustainability researchgate.netyoutube.com.

Automated Synthesis and Robotics: Integrating AI-driven design with automated synthesis platforms to enable rapid, iterative cycles of design, synthesis, and testing of this compound analogues.

This data-driven approach could significantly reduce the time and resources required for catalyst development, leading to the rapid discovery of next-generation this compound catalysts with tailored properties.

Exploration of Novel Applications in Chemical Synthesis and Materials Science

Beyond its established role in imine reduction, this compound's unique chiral structure presents opportunities for exploration in novel applications across chemical synthesis and materials science. As a chiral organocatalyst, its potential extends to a broader range of asymmetric transformations.

In chemical synthesis, future research could investigate:

Other Asymmetric Reactions: Exploring this compound's utility in other challenging asymmetric reactions, such as asymmetric alkylations, aldol (B89426) reactions, Michael additions, or epoxidations, where high enantioselectivity is crucial.

Synthesis of Bioactive Molecules: Leveraging this compound's catalytic capabilities for the enantioselective synthesis of key intermediates or final products of pharmaceutical interest, natural products, or agrochemicals ugent.be.

Cascade Reactions: Developing multi-step cascade reactions where this compound acts as a catalyst in one or more steps, enabling the efficient construction of complex molecular architectures from simpler precursors.

In materials science, the exploration of novel applications could include:

Chiral Polymers and Materials: Incorporating this compound or its derivatives as chiral building blocks or catalysts in the synthesis of chiral polymers, metal-organic frameworks (MOFs), or other functional materials with unique optical, electronic, or recognition properties schrodinger.com.

Smart Materials: Designing materials where this compound's catalytic activity can be modulated by external stimuli (e.g., light, temperature, pH), leading to responsive or "smart" catalytic systems.

Catalysts for Sustainable Processes: Investigating this compound's potential in green chemistry applications, such as biomass conversion or CO2 utilization, aligning with the growing demand for environmentally benign chemical processes schrodinger.com.

Mechanistic Validation through Advanced Biophysical Techniques

A deeper understanding of the precise mechanism by which this compound functions as a catalyst is crucial for rational design of improved derivatives and the expansion of its applications. While some insights into hydrogen bonding and arene-arene interactions have been suggested sigmaaldrich.com, comprehensive mechanistic validation requires the application of advanced biophysical and analytical techniques.

Future research should focus on:

Spectroscopic Characterization: Employing advanced spectroscopic methods such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy to identify and characterize transient intermediates, transition states, and key interactions during the catalytic cycle.

X-ray Crystallography: Obtaining crystal structures of this compound in complexes with substrates, reagents, or transition state analogues to elucidate the precise binding modes and the nature of the chiral environment.

Computational Chemistry: Utilizing high-level computational methods, including Density Functional Theory (DFT) calculations, to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of this compound-catalyzed reactions. This can provide atomic-level insights into the factors governing selectivity and reactivity.

Kinetic Studies: Conducting detailed kinetic experiments to determine rate laws, identify rate-determining steps, and quantify the catalytic efficiency of this compound and its derivatives under various conditions.

Chiroptical Spectroscopy: Employing techniques like Circular Dichroism (CD) spectroscopy to study conformational changes or interactions involving the chiral center of this compound during catalysis.

By combining these advanced techniques, researchers can build a comprehensive picture of this compound's catalytic mechanism, paving the way for the rational design of even more efficient and selective catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sigamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as amidation or nucleophilic substitution. Researchers should compare yields and purity across varying conditions (e.g., solvent polarity, temperature, catalyst loading) using techniques like HPLC or LC-MS. For reproducibility, document reaction parameters (e.g., stoichiometry, reflux time) and validate purity through melting point analysis and 1^1H/13^13C NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1^1H, 13^13C, 2D-COSY) is critical for confirming bond connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Pair these with chromatographic methods (e.g., reverse-phase HPLC with UV detection) to assess purity. Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers design initial biological assays to evaluate this compound's activity against target receptors?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition kinetics, cell viability assays) with controlled variables (pH, incubation time, concentration gradients). Include positive/negative controls and triplicate measurements to ensure statistical validity. For IC50_{50} determination, employ dose-response curves analyzed via nonlinear regression models (e.g., four-parameter logistic fit) .

Advanced Research Questions

Q. How can researchers optimize this compound's synthetic route to address scalability challenges without compromising stereochemical purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent choice, temperature gradients) affecting stereoselectivity. Use chiral chromatography (e.g., HPLC with chiral columns) to monitor enantiomeric excess. Compare batch vs. flow chemistry approaches to assess scalability, and validate intermediates via X-ray crystallography to confirm stereochemistry .

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct systematic ADME (Absorption, Distribution, Metabolism, Excretion) studies to identify bioavailability bottlenecks. Use LC-MS/MS to quantify plasma concentrations and correlate with in vitro data. Adjust formulations (e.g., nano-encapsulation) to enhance solubility or bypass first-pass metabolism. Validate hypotheses using knock-out animal models to isolate metabolic pathways .

Q. How should researchers address conflicting spectral data during this compound's structural elucidation?

  • Methodological Answer : Perform heteronuclear correlation experiments (e.g., HMBC, HSQC) to resolve ambiguous NMR signals. Cross-validate with alternative techniques like X-ray crystallography or IR spectroscopy. If discrepancies persist, computationally model tautomeric equilibria or dynamic stereochemistry using molecular dynamics simulations. Document raw data and analysis protocols to enable peer validation .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound's preclinical studies?

  • Methodological Answer : Use non-linear mixed-effects modeling (NLME) to account for inter-subject variability in toxicity thresholds. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose groups. For longitudinal data, employ survival analysis (Kaplan-Meier curves with log-rank tests) to assess time-to-toxicity relationships. Ensure compliance with ICH guidelines for preclinical data reporting .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound's mechanism of action?

  • Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping targets across omics datasets. Apply machine learning (e.g., Random Forest, PCA) to reduce dimensionality and prioritize biomarkers. Validate hypotheses via gene knockout or siRNA silencing in cell models. Deposit raw data in public repositories (e.g., ProteomeXchange, MetaboLights) for transparency .

Guidelines for Data Contradiction and Reproducibility

  • Handling Conflicting Results : Systematically audit variables (e.g., reagent batches, equipment calibration) and replicate experiments across independent labs. Publish negative results and raw datasets to mitigate publication bias .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include detailed supplementary materials (e.g., NMR spectra, chromatograms) and cite prior synthesis protocols to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.